molecular formula C10H14ClN3O2 B2640308 Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate CAS No. 2248334-56-5

Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate

Cat. No. B2640308
CAS RN: 2248334-56-5
M. Wt: 243.69
InChI Key: SHIKBSJPOCOXMJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate is a synthetic compound used in various applications .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate consists of a tert-butyl group attached to a pyridazine ring via an amino group. The chloropyridazinyl moiety contributes to its unique properties .


Chemical Reactions Analysis

Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate may participate in various chemical reactions, including esterification, amidation, and nucleophilic substitutions. For example, an attempt at Fischer esterification could lead to the elimination of tert-butyl alcohol to form isobutylene .

Mechanism of Action

The specific mechanism of action for Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate is not well-documented. Further studies are needed to elucidate its biological or pharmacological effects .

properties

IUPAC Name

tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)6-12-8-5-4-7(11)13-14-8/h4-5H,6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIKBSJPOCOXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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